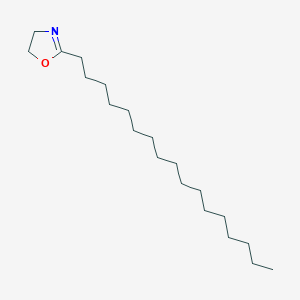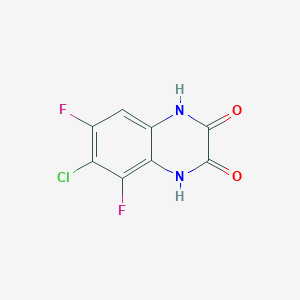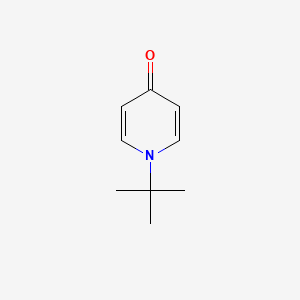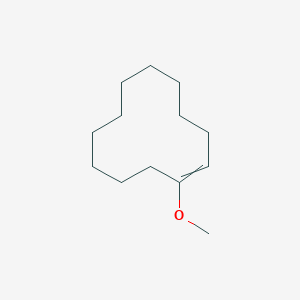
2-Heptadecyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-4,5-dihydrooxazole is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry . The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles under controlled conditions . This method minimizes the risk of blockages and ensures high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Nucleophilic Addition: Reaction with base-generated o-quinone methides to form complex products.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Nucleophilic Addition: Base-generated o-quinone methides.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Nucleophilic Addition: Formation of complex products involving multiple components.
Aplicaciones Científicas De Investigación
2-Heptadecyl-4,5-dihydrooxazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various chemical reactions, influencing biological processes and molecular interactions . The long heptadecyl chain may also play a role in modulating the compound’s properties and effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Triphenyl-4,5-dihydrooxazole: Another member of the oxazole family with different substituents.
4,5-Dihydroisoxazole Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-Heptadecyl-4,5-dihydrooxazole is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties.
Propiedades
Fórmula molecular |
C20H39NO |
|---|---|
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
2-heptadecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3 |
Clave InChI |
GIGOAOBKJCQHSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCCO1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine](/img/structure/B8367453.png)



![(1R,3R,5R)-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8367494.png)







